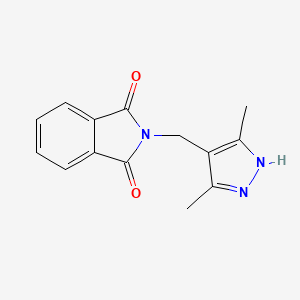
2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a pyrazole ring attached to an isoindoline-1,3-dione core. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as isoindoline-1,3-diones, have been found to interact with various biological targets, including the human dopamine receptor d2 . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
Isoindoline-1,3-diones have been suggested to interact with their targets through various mechanisms . For instance, some isoindoline-1,3-diones have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in neurotransmission .
Result of Action
Similar compounds have been found to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione typically involves the condensation of a phthalic anhydride with a primary amine, followed by further functionalization. One common method includes the reaction of phthalic anhydride with 3,5-dimethyl-4-aminomethylpyrazole under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then heated to promote cyclization, forming the desired isoindoline-1,3-dione derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction of the isoindoline-1,3-dione core can yield the corresponding isoindoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Isoindoline derivatives with reduced carbonyl groups.
Substitution: Various substituted isoindoline-1,3-dione derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione has been studied for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Phthalimide: A simpler isoindoline-1,3-dione derivative with broad applications in organic synthesis and medicinal chemistry.
N-Substituted Isoindoline-1,3-diones: These compounds vary in their substituents, leading to differences in biological activity and chemical reactivity.
Uniqueness: 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other isoindoline-1,3-dione derivatives and enhances its potential in various applications.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-12(9(2)16-15-8)7-17-13(18)10-5-3-4-6-11(10)14(17)19/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVCOOMQWXEDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
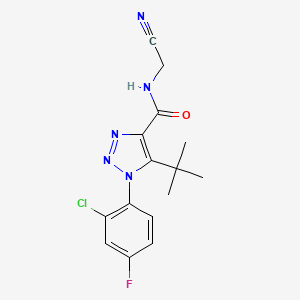
![2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide](/img/structure/B2836762.png)
![3-[(E)-2-(pyridin-3-yl)ethenyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B2836764.png)
methanone](/img/structure/B2836766.png)
![6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2836770.png)
![N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2836771.png)
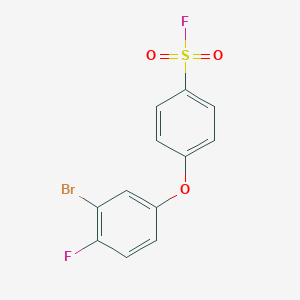
![N-(2-chlorophenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2836774.png)
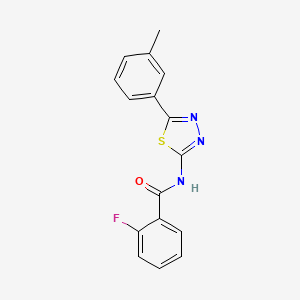
![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2836776.png)
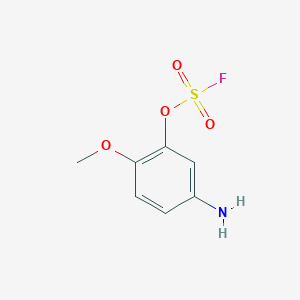
![Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate](/img/structure/B2836779.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2836780.png)
![N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2836783.png)
